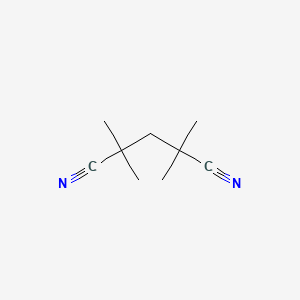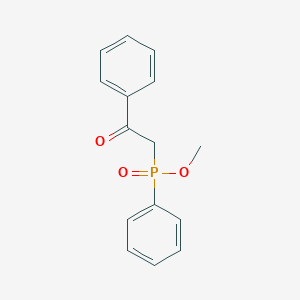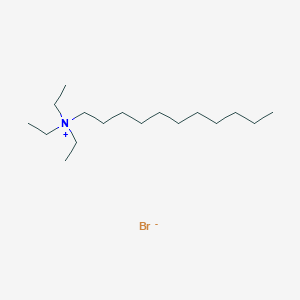
N,N,N-Triethylundecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylundecan-1-aminium bromide: is a quaternary ammonium compound with the molecular formula C17H38NBr. It is known for its surfactant properties and is commonly used in various industrial and research applications. This compound is characterized by its ability to lower surface tension, making it useful in formulations requiring emulsification, detergency, and antimicrobial activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethylundecan-1-aminium bromide typically involves the quaternization of an amine with an alkyl halide. One common method is the reaction of undecan-1-amine with triethylamine and bromoethane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo quaternization, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Triethylundecan-1-aminium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different alkylated derivatives, while oxidation can produce corresponding oxides or hydroxides.
Scientific Research Applications
Chemistry: N,N,N-Triethylundecan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, enhancing reaction rates and yields.
Biology: In biological research, this compound is used as a surfactant in the preparation of cell membranes and liposomes. It helps in the solubilization of membrane proteins and the stabilization of lipid bilayers.
Medicine: The antimicrobial properties of this compound make it useful in the formulation of disinfectants and antiseptics. It is also explored for its potential in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and emulsifiers. Its ability to reduce surface tension makes it valuable in various cleaning and personal care products.
Mechanism of Action
The mechanism of action of N,N,N-Triethylundecan-1-aminium bromide is primarily based on its surfactant properties. The quaternary ammonium group interacts with the lipid bilayers of cell membranes, disrupting their structure and leading to cell lysis. This action is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Dodecyltrimethylammonium bromide: A quaternary ammonium compound with similar surfactant properties, used in detergents and antiseptics.
Cetyltrimethylammonium bromide: Another quaternary ammonium compound known for its use in hair conditioners and as an antiseptic.
Uniqueness: N,N,N-Triethylundecan-1-aminium bromide is unique due to its specific alkyl chain length and triethyl substitution, which confer distinct physicochemical properties. These properties make it particularly effective in applications requiring strong emulsification and antimicrobial activity.
Properties
CAS No. |
40879-55-8 |
|---|---|
Molecular Formula |
C17H38BrN |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
triethyl(undecyl)azanium;bromide |
InChI |
InChI=1S/C17H38N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18(6-2,7-3)8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JRMCMUZLVWVRMX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


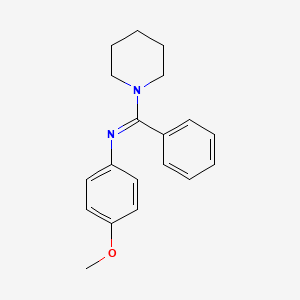
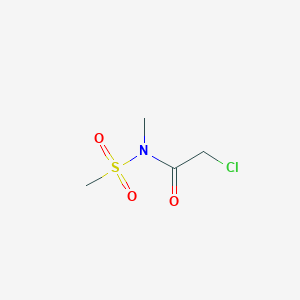

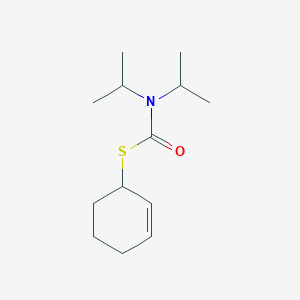

![Carbonic acid, 2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethyl ethyl ester](/img/structure/B14662760.png)
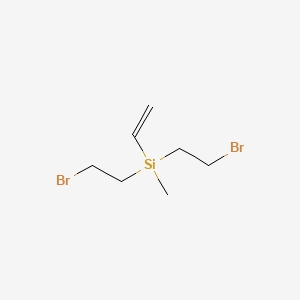

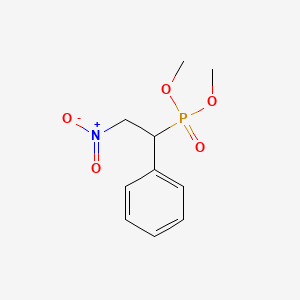
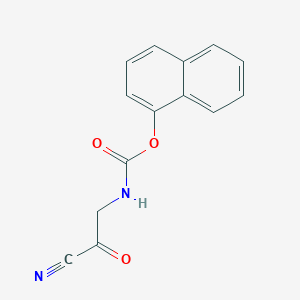
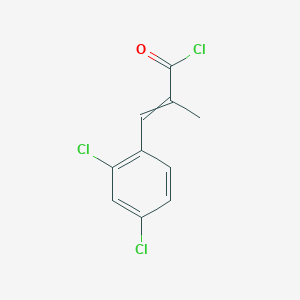
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
